molecular formula C12H21F2NO2 B3285689 (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester CAS No. 809273-64-1

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester

Cat. No. B3285689
M. Wt: 249.3 g/mol
InChI Key: DJCMTZUQWODNFQ-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester, also known as DFCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFCM is a carbamate derivative that has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism Of Action

The exact mechanism of action of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter release and the inhibition of inflammatory mediators. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to enhance the release of gamma-aminobutyric acid (GABA) and inhibit the release of glutamate, which are important neurotransmitters involved in pain and seizure regulation.

Biochemical And Physiological Effects

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been shown to reduce pain and seizures by modulating the release of neurotransmitters such as GABA and glutamate. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments is its ability to exhibit multiple pharmacological effects. This allows researchers to investigate its potential applications in a wide range of disease models. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
However, there are also limitations to using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can accurately assess its pharmacological effects. Additionally, the synthesis of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester can be challenging, and the compound may be difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in the treatment of chronic pain. Additionally, further research is needed to understand its exact mechanism of action and to optimize its synthesis for large-scale production.

Scientific Research Applications

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCMTZUQWODNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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